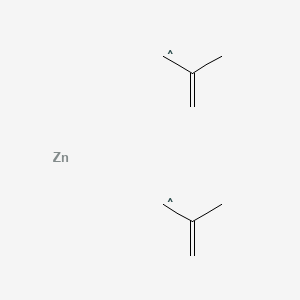
CID 101282257
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 101282257 is an organozinc compound with the chemical formula Zn(C4H7)2. It is a colorless liquid that is highly reactive and used in various chemical synthesis processes. This compound is part of the broader class of organozinc compounds, which are known for their utility in organic synthesis and as intermediates in various chemical reactions.
Métodos De Preparación
CID 101282257 can be synthesized through several methods. One common synthetic route involves the reaction of zinc with allyl halides under inert conditions. The reaction typically proceeds as follows:
[ \text{Zn} + 2 \text{C}_4\text{H}_7\text{X} \rightarrow \text{Zn(C}_4\text{H}_7\text{)}_2 + 2 \text{X} ]
where X is a halogen such as chlorine or bromine. The reaction is usually carried out in an inert solvent like diethyl ether or tetrahydrofuran (THF) to prevent unwanted side reactions.
In industrial settings, dimethallylzinc can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the careful addition of zinc powder to a solution of allyl halide in an inert solvent, followed by continuous removal of the byproducts.
Análisis De Reacciones Químicas
CID 101282257 undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and the corresponding allyl alcohols. This reaction typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: It can act as a reducing agent in organic synthesis, reducing various functional groups such as carbonyl compounds to alcohols.
Substitution: this compound can participate in substitution reactions where the allyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and other electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields zinc oxide and allyl alcohols, while substitution with chlorine yields zinc chloride and allyl chlorides.
Aplicaciones Científicas De Investigación
CID 101282257 has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.
Catalysis: this compound is used as a catalyst in various polymerization reactions, including the production of polyolefins.
Material Science: It is used in the preparation of zinc-containing materials, such as zinc oxide nanoparticles, which have applications in electronics and photonics.
Biological Studies: this compound is used in the study of zinc’s role in biological systems, particularly in enzyme function and protein structure.
Mecanismo De Acción
The mechanism by which dimethallylzinc exerts its effects involves the transfer of the allyl groups to other molecules. This transfer is facilitated by the highly reactive nature of the zinc-carbon bonds in the compound. The molecular targets and pathways involved depend on the specific reaction being carried out. For example, in organic synthesis, the allyl groups can be transferred to carbonyl compounds to form alcohols, while in catalysis, the zinc center can activate monomers for polymerization.
Comparación Con Compuestos Similares
CID 101282257 is similar to other organozinc compounds such as dimethylzinc and diethylzinc. it has unique properties that make it particularly useful in certain applications:
Dimethylzinc: This compound is also highly reactive and used in organic synthesis, but it is less versatile than dimethallylzinc in terms of the types of reactions it can undergo.
Diethylzinc: Similar to dimethylzinc, diethylzinc is used in organic synthesis and as a catalyst, but it is less reactive than dimethallylzinc.
The unique reactivity of dimethallylzinc, particularly its ability to participate in a wide range of chemical reactions, makes it a valuable compound in both research and industrial applications.
Conclusion
This compound is a versatile and highly reactive organozinc compound with a wide range of applications in organic synthesis, catalysis, material science, and biological studies. Its unique properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
Propiedades
Número CAS |
15961-33-8 |
|---|---|
Fórmula molecular |
C8H14Zn |
Peso molecular |
175.58 |
Nombre IUPAC |
2-methylprop-1-ene;zinc |
InChI |
InChI=1S/2C4H7.Zn/c2*1-4(2)3;/h2*1-2H2,3H3; |
Clave InChI |
PXPSZHJVUPMPKY-UHFFFAOYSA-N |
SMILES |
CC(=C)[CH2].CC(=C)[CH2].[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


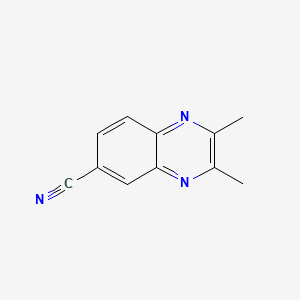


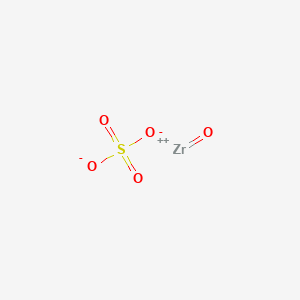
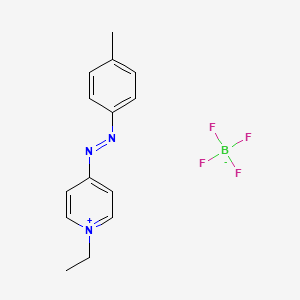
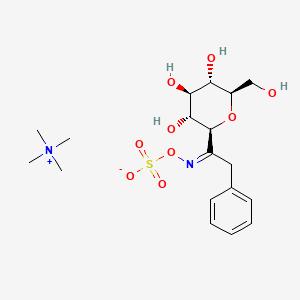
![(1R,12S,16S)-16-ethyl-11,15-dimethyl-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene](/img/structure/B579231.png)
![[(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene](/img/structure/B579232.png)
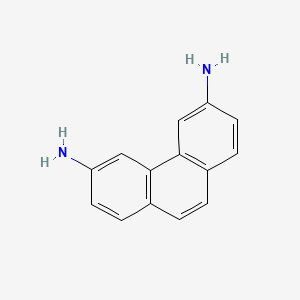
![3,4-Dimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,8,13(17),14-heptaene](/img/structure/B579235.png)
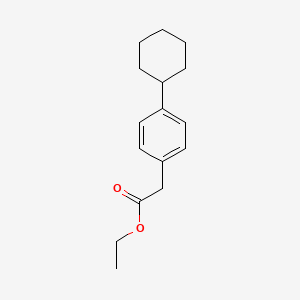
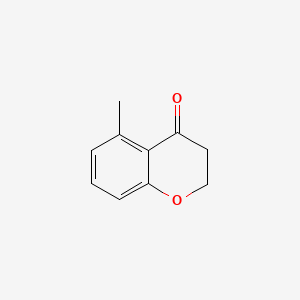
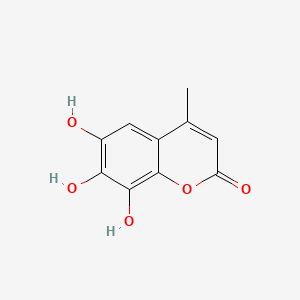
![[(3S,8S,9R,10R,12R,13R,14R,17S)-12-benzoyloxy-17-[(1S)-1-benzoyloxyethyl]-8,14,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B579240.png)
